- JNK inhibitor, pharmaceutical composition thereof and use thereof, World Intellectual Property Organization, , ,
Cas no 944709-63-1 (6-Bromo-2,3-dihydrobenzofuran-3-amine)
6-Bromo-2,3-dihydrobenzofuran-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 6-Bromo-2,3-dihydrobenzofuran-3-amine
- 6-bromo-2,3-dihydro-1-benzofuran-3-amine
- 6-bromo-2,3-dihydro-3-Benzofuranamine
- 6-BROMO-2,3-DIHYDROBENZOFURAN-3-AMINE HYDROCHLORIDE
- AS-38586
- VXHJNJHULJJTSD-UHFFFAOYSA-N
- (rac)-6-bromo-2,3-dihydro-benzofuran-3-ylamine
- SCHEMBL12501526
- FT-0746778
- 944709-63-1
- SB47614
- CS-0107295
- EN300-1243939
- AB51059
- SB47636
- AKOS015835980
- DTXSID80659994
- 6-Bromo-2,3-dihydro-3-benzofuranamine (ACI)
- SY346299
- DB-079897
- MFCD09702001
- SY128802
- MFCD14562144
- 3-Amino-6-bromo-2,3-dihydrobenzofuran
-
- MDL: MFCD09702001
- Inchi: 1S/C8H8BrNO/c9-5-1-2-6-7(10)4-11-8(6)3-5/h1-3,7H,4,10H2
- InChI Key: VXHJNJHULJJTSD-UHFFFAOYSA-N
- SMILES: BrC1C=CC2=C(C=1)OCC2N
Computed Properties
- Exact Mass: 248.95600
- Monoisotopic Mass: 212.979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 153
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2A^2
- XLogP3: 1.3
Experimental Properties
- Density: 1.605
- Boiling Point: 298.8℃ at 760 mmHg
- Flash Point: 298.8 °C at 760 mmHg
- PSA: 35.25000
- LogP: 3.34360
6-Bromo-2,3-dihydrobenzofuran-3-amine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-Bromo-2,3-dihydrobenzofuran-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019099082-250mg |
6-Bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 95% | 250mg |
$190.80 | 2023-08-31 | |
| Alichem | A019099082-1g |
6-Bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 95% | 1g |
$477.00 | 2023-08-31 | |
| Alichem | A019099082-5g |
6-Bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 95% | 5g |
$1363.50 | 2023-08-31 | |
| Chemenu | CM158916-1g |
6-bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 95% | 1g |
$459 | 2021-06-08 | |
| TRC | B614920-10mg |
6-Bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B614920-50mg |
6-Bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 50mg |
$ 160.00 | 2022-06-07 | ||
| TRC | B614920-100mg |
6-Bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 100mg |
$ 230.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-2254-5g |
6-bromo-2,3-dihydrobenzofuran-3-amine hydrochloride |
944709-63-1 | 95% | 5g |
$1600 | 2023-09-07 | |
| Fluorochem | 228227-250mg |
6-Bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 95% | 250mg |
£175.00 | 2022-02-28 | |
| Fluorochem | 228227-1g |
6-Bromo-2,3-dihydrobenzofuran-3-amine |
944709-63-1 | 95% | 1g |
£448.00 | 2022-02-28 |
6-Bromo-2,3-dihydrobenzofuran-3-amine Production Method
Production Method 1
1.2 Reagents: Potassium hydroxide Solvents: Water ; overnight, rt
Production Method 2
1.2 Reagents: Potassium hydroxide Solvents: Water ; 3 h, rt; 2 h, rt → 55 °C
- Preparation of dihydrobenzofuran and indene analogs as cardiac sarcomere inhibitors for treatment of heart disease, World Intellectual Property Organization, , ,
Production Method 3
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, cooled
- Preparation of α,β-unsaturated amide compounds having anti-cancer activity, World Intellectual Property Organization, , ,
Production Method 4
1.2 Reagents: Water
- Preparation of aryl-benzocycloalkyl amide derivatives as therapeutic bradykinin-1 receptor antagonists and inverse agonists, World Intellectual Property Organization, , ,
6-Bromo-2,3-dihydrobenzofuran-3-amine Raw materials
6-Bromo-2,3-dihydrobenzofuran-3-amine Preparation Products
6-Bromo-2,3-dihydrobenzofuran-3-amine Suppliers
6-Bromo-2,3-dihydrobenzofuran-3-amine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
Additional information on 6-Bromo-2,3-dihydrobenzofuran-3-amine
Introduction to 6-Bromo-2,3-dihydrobenzofuran-3-amine (CAS No. 944709-63-1) and Its Emerging Applications in Chemical Biology
6-Bromo-2,3-dihydrobenzofuran-3-amine (CAS No. 944709-63-1) is a heterocyclic organic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and versatile reactivity. As a derivative of benzofuran, this compound features a bromine substituent at the 6-position and an amine group at the 3-position, which make it a valuable scaffold for the synthesis of bioactive molecules. The presence of these functional groups not only enhances its potential for further chemical modification but also opens up opportunities for exploring its biological activities.
The benzofuran core is a well-known pharmacophore in medicinal chemistry, often found in natural products and synthetic drugs due to its ability to interact with biological targets in a favorable manner. The 6-bromo-2,3-dihydrobenzofuran-3-amine structure combines the aromatic stability of the benzofuran ring with the electrophilic nature of the bromine atom, making it an attractive intermediate for constructing more complex molecules. This compound has been increasingly utilized in the development of novel therapeutic agents, particularly in the areas of oncology and anti-inflammatory research.
In recent years, there has been a surge in interest regarding small molecules that can modulate protein-protein interactions (PPIs) as a strategy for treating various diseases. 6-Bromo-2,3-dihydrobenzofuran-3-amine has emerged as a promising candidate for this purpose. Its ability to act as a scaffold for designing molecules that can disrupt aberrant PPIs has been explored in several preclinical studies. For instance, derivatives of this compound have shown potential in inhibiting kinases and other enzymes involved in cancer progression. The bromine atom at the 6-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing chemists to attach diverse pharmacophores and optimize biological activity.
The amine group at the 3-position of 6-bromo-2,3-dihydrobenzofuran-3-amine offers another avenue for chemical manipulation. It can be used to form amides, ureas, or other biologically relevant linkages, enabling the synthesis of peptidomimetics or kinase inhibitors. These modifications have been crucial in enhancing binding affinity and selectivity towards target proteins. Moreover, the dihydrobenzofuran moiety contributes to the compound's solubility and bioavailability, making it suitable for further pharmacokinetic studies.
Recent advancements in computational chemistry have also played a pivotal role in understanding the interactions between 6-bromo-2,3-dihydrobenzofuran-3-amine derivatives and biological targets. Molecular docking studies have revealed that certain analogs of this compound can bind tightly to active sites of enzymes such as Janus kinases (JAKs) and tyrosine kinases. These findings have guided the design of next-generation inhibitors with improved efficacy and reduced side effects. The integration of experimental data with computational predictions has accelerated the discovery process and allowed researchers to prioritize compounds for further validation.
The therapeutic potential of 6-bromo-2,3-dihydrobenzofuran-3-amine has not been limited to oncology alone. Emerging evidence suggests that this compound and its derivatives may also have applications in managing inflammatory disorders. For example, some studies have demonstrated that certain analogs can modulate inflammatory pathways by inhibiting key transcription factors involved in immune responses. This dual functionality makes it an attractive candidate for developing multi-target drugs that can address both cancer and inflammation simultaneously.
The synthesis of 6-bromo-2,3-dihydrobenzofuran-3-amine itself is another area where innovation has been ongoing. Traditional synthetic routes often involve multi-step processes with moderate yields and harsh conditions. However, recent methodologies have focused on streamlined one-pot reactions or catalytic approaches that improve efficiency and sustainability. For instance, palladium-catalyzed cyclizations have enabled the rapid construction of the benzofuran core from readily available starting materials. These advances have not only simplified access to this compound but also reduced costs associated with its production.
In conclusion,6-Bromo-2,3-dihydrobenzofuran-3-amine (CAS No. 944709-63-1) represents a versatile scaffold with significant potential in drug discovery and chemical biology. Its unique structural features enable diverse modifications while maintaining favorable pharmacokinetic properties. The growing body of research highlights its role in developing novel therapeutics for cancer and inflammatory diseases. As our understanding of biological mechanisms continues to expand,6-Bromo-2,3-dihydrobenzofuran-3-am ine is likely to remain at the forefront of medicinal chemistry innovation.
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